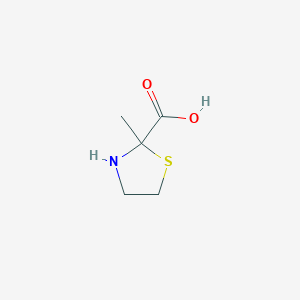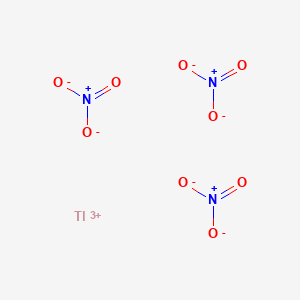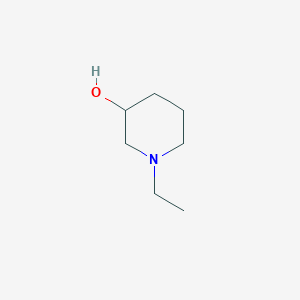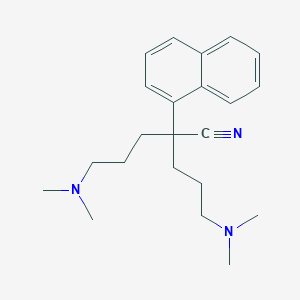
Americium-241
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Americium-241 is a radioactive element that belongs to the actinide series of elements. It was first discovered in 1944 by Glenn T. Seaborg, Ralph A. James, and Albert Ghiorso. Americium-241 is a synthetic element that is created by bombarding plutonium-239 with neutrons in a nuclear reactor. It is widely used in scientific research applications due to its unique properties.
Mécanisme D'action
Americium-241 emits alpha particles, which are high-energy particles that can penetrate through skin and clothing. These alpha particles can cause damage to living cells and tissues. The mechanism of action of Americium-241 is based on the ionizing radiation it emits.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Americium-241 are related to its ionizing radiation. It can cause damage to living cells and tissues, leading to radiation sickness and cancer. The effects depend on the dose and duration of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Americium-241 in lab experiments include its high energy output, long half-life, and easy availability. However, its use is limited due to the potential health hazards associated with its ionizing radiation.
Orientations Futures
There are several future directions for the use of Americium-241 in scientific research. One area of interest is the development of new radiation detectors and imaging techniques. Another area of interest is the study of nuclear reactions and the production of new isotopes for medical and industrial applications. Additionally, there is ongoing research into the safe handling and disposal of radioactive materials, including Americium-241.
In conclusion, Americium-241 is a synthetic element that is widely used in scientific research applications. Its unique properties make it a valuable source of alpha particles for various experiments. However, its ionizing radiation can pose potential health hazards, and its use is limited in lab experiments. Ongoing research is focused on developing new radiation detectors and imaging techniques, studying nuclear reactions, and ensuring the safe handling and disposal of radioactive materials.
Méthodes De Synthèse
The synthesis of Americium-241 involves the bombardment of plutonium-239 with neutrons in a nuclear reactor. The resulting product is then purified to obtain Americium-241. This process is known as neutron capture.
Applications De Recherche Scientifique
Americium-241 is widely used in scientific research applications. It is used as a source of alpha particles for various experiments. It is also used in the calibration of radiation detectors and in the study of nuclear reactions. Americium-241 is also used in the production of neutron sources for research purposes.
Propriétés
Numéro CAS |
14596-10-2 |
|---|---|
Nom du produit |
Americium-241 |
Formule moléculaire |
Am |
Poids moléculaire |
241.05683 g/mol |
Nom IUPAC |
americium-241 |
InChI |
InChI=1S/Am/i1-2 |
Clé InChI |
LXQXZNRPTYVCNG-YPZZEJLDSA-N |
SMILES isomérique |
[241Am] |
SMILES |
[Am] |
SMILES canonique |
[Am] |
Autres numéros CAS |
86954-36-1 |
Synonymes |
241Am radioisotope Am-241 radioisotope Americium-241 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)



